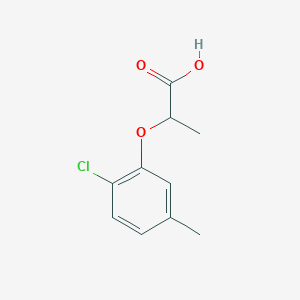

2-(2-Chloro-5-methylphenoxy)propanoic acid

Beschreibung

BenchChem offers high-quality 2-(2-Chloro-5-methylphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-5-methylphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAUPTBCTGCOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395929 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30033-94-4 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-5-methylphenoxy)propanoic Acid (Mecoprop)

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-chloro-5-methylphenoxy)propanoic acid, a widely utilized herbicide commonly known as Mecoprop. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. It delves into the chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of Mecoprop. A significant focus is placed on the stereochemistry of the molecule, detailing methods for the preparation of the herbicidally active (R)-enantiomer, Mecoprop-P. The guide is structured to provide not only a theoretical understanding but also actionable, field-proven insights into the synthesis, purification, and characterization of this important compound.

Introduction: The Significance of Mecoprop

2-(2-Chloro-5-methylphenoxy)propanoic acid (Mecoprop) is a selective, post-emergence herbicide effective against a wide range of broadleaf weeds.[1] It belongs to the family of phenoxy herbicides, which function as synthetic auxins, disrupting normal plant growth processes and leading to plant death.[1] Mecoprop is a chiral molecule, and it has been established that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer, known as Mecoprop-P.[2] Consequently, the synthesis of enantiomerically pure Mecoprop-P is of significant commercial and environmental interest, as it allows for a reduction in the application rate of the herbicide, minimizing the environmental load.

This guide will first detail the prevalent industrial synthesis of racemic Mecoprop, followed by an in-depth exploration of the methods for obtaining the active (R)-enantiomer, including stereoselective synthesis and chiral resolution.

Synthesis of Racemic 2-(2-Chloro-5-methylphenoxy)propanoic Acid

The most common and industrially viable method for the synthesis of racemic Mecoprop is through a Williamson ether synthesis.[3] This reaction involves the coupling of a substituted phenoxide with an alkyl halide. In the case of Mecoprop, the key intermediates are 4-chloro-2-methylphenol and a 2-chloropropionic acid derivative.[4]

Overall Synthesis Scheme

The synthesis can be conceptually broken down into three main stages:

-

Synthesis of the key aromatic precursor: 4-chloro-2-methylphenol.

-

Synthesis of the key aliphatic precursor: 2-chloropropionic acid.

-

The Williamson ether synthesis to couple these precursors and form Mecoprop.

Caption: Overall workflow for the synthesis of racemic Mecoprop.

Synthesis of Precursors

The synthesis of 4-chloro-2-methylphenol (also known as 4-chloro-o-cresol) is typically achieved through the direct chlorination of o-cresol (2-methylphenol).[4] The choice of chlorinating agent is crucial to control the regioselectivity of the reaction and minimize the formation of unwanted isomers. Sulfuryl chloride (SO₂Cl₂) is often employed to favor chlorination at the para-position to the hydroxyl group.[4]

Reaction: o-Cresol + SO₂Cl₂ → 4-Chloro-2-methylphenol + SO₂ + HCl

The reaction is generally carried out in a suitable solvent, and the product is purified by distillation.

Racemic 2-chloropropionic acid can be prepared by the chlorination of propionic acid.[5] This can be achieved by reacting propionic acid with chlorine gas in the presence of a catalyst, such as propionic anhydride.[5]

Reaction: CH₃CH₂COOH + Cl₂ → CH₃CHClCOOH + HCl

Williamson Ether Synthesis: The Core Reaction

The final step in the synthesis of racemic Mecoprop is the Williamson ether synthesis.[3] This reaction proceeds via an SN2 mechanism.

-

Deprotonation: The phenolic proton of 4-chloro-2-methylphenol is acidic and is readily deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The sodium 4-chloro-2-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloropropionic acid. The chlorine atom on the propionic acid acts as the leaving group.

-

Product Formation: The SN2 attack results in the formation of the ether linkage, yielding the sodium salt of Mecoprop. Subsequent acidification protonates the carboxylate to give the final product, 2-(2-chloro-5-methylphenoxy)propanoic acid.

Caption: Mechanism of the Williamson ether synthesis for Mecoprop.

Experimental Protocol: Synthesis of Racemic Mecoprop

-

Phenoxide Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-chloro-2-methylphenol in a suitable solvent, such as toluene. Add an aqueous solution of sodium hydroxide and heat the mixture to form the sodium 4-chloro-2-methylphenoxide. Water can be removed by azeotropic distillation.

-

Coupling Reaction: To the resulting phenoxide solution, add 2-chloropropionic acid. The reaction mixture is then heated under reflux for several hours to drive the reaction to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water. The organic layer is separated, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the Mecoprop.

-

Purification: The precipitated Mecoprop is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or a mixture of water and an organic solvent.

Synthesis of Enantiomerically Pure (R)-Mecoprop (Mecoprop-P)

As the herbicidal activity resides in the (R)-enantiomer, the synthesis of enantiomerically pure Mecoprop-P is highly desirable. This can be achieved through two primary strategies: chiral resolution of the racemic mixture or stereoselective synthesis.

Chiral Resolution of Racemic Mecoprop

Chiral resolution involves the separation of the enantiomers of a racemic mixture.[6] For acidic compounds like Mecoprop, this is often achieved by forming diastereomeric salts with a chiral base.[6]

The racemic Mecoprop is reacted with a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). This results in the formation of two diastereomeric salts: (R)-Mecoprop-(R)-amine and (S)-Mecoprop-(R)-amine. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7]

-

Salt Formation: Dissolve racemic Mecoprop in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the Mecoprop and liberate the free (R)-Mecoprop, which can be extracted into an organic solvent. The chiral amine can be recovered from the aqueous layer.

Stereoselective Synthesis of (R)-Mecoprop

A more efficient approach is the stereoselective synthesis of the desired enantiomer, which avoids the loss of 50% of the material inherent in chiral resolution. A common method for the synthesis of (R)-Mecoprop involves the use of a chiral starting material, such as (S)-lactic acid or its derivatives. However, a more direct and widely cited route utilizes (S)-alanine.[8][9]

This pathway involves the conversion of the amino group of (S)-alanine into a chloro group with retention of configuration, followed by the Williamson ether synthesis.

-

Diazotization and Chlorination of (S)-Alanine: (S)-alanine is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures.[9] This diazotization reaction converts the amino group into a diazonium group, which is an excellent leaving group. The diazonium group is then displaced by a chloride ion from the HCl, yielding (S)-2-chloropropionic acid with retention of stereochemistry.[9]

-

Williamson Ether Synthesis: The resulting (S)-2-chloropropionic acid is then coupled with 4-chloro-2-methylphenol under basic conditions, as described for the racemic synthesis, to yield (R)-Mecoprop. The inversion of stereochemistry at the chiral center occurs during the SN2 reaction.

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. Mecoprop [chemeurope.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chemcess.com [chemcess.com]

- 5. CA1231347A - Process for the preparation of 2-chloropropionic acid - Google Patents [patents.google.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Chemical Architecture of a Potent Herbicide: A Technical Guide to Mecoprop's Properties and Structural Elucidation

Introduction: Unveiling the Molecular Identity of a Selective Herbicide

Mecoprop, a member of the phenoxyalkanoic acid class of herbicides, has been a cornerstone of selective broadleaf weed control in turfgrass, ornamental settings, and cereal crops for decades.[1][2] Its efficacy lies in its ability to act as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and unsustainable growth in susceptible plant species.[1][2] This guide provides an in-depth exploration of the chemical and physical properties of Mecoprop, delves into the analytical methodologies used to elucidate its precise molecular structure, and presents detailed experimental protocols for its characterization. Understanding these fundamental aspects is paramount for researchers, scientists, and professionals in drug development and environmental science to innovate, ensure regulatory compliance, and mitigate environmental impact.

Core Chemical and Physical Properties of Mecoprop

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a crystalline solid that is white to light brown in appearance and is odorless.[1] It is a chiral compound, existing as a racemic mixture of two enantiomers.[1] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P.[1][3] The fundamental physicochemical properties of Mecoprop are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | [4] |

| Synonyms | MCPP, 2-(4-Chloro-2-methylphenoxy)propionic acid | [5] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][5] |

| Molecular Weight | 214.64 g/mol | [5] |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 94-95 °C | [5] |

| Boiling Point | Decomposes before boiling | [4] |

| Water Solubility | 880 mg/L at 25 °C | [5] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, diethyl ether | [5] |

| Vapor Pressure | 2.3 x 10⁻⁶ mmHg | [5] |

Structural Elucidation: A Multi-faceted Analytical Approach

The definitive determination of Mecoprop's molecular structure is not the result of a single technique but rather a convergence of evidence from several spectroscopic and analytical methods. This self-validating system of cross-verification ensures the highest degree of confidence in its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of Mecoprop would reveal the connectivity of protons within the molecule. Key expected signals would include:

-

A doublet in the aromatic region corresponding to the protons on the substituted benzene ring.

-

A quartet and a doublet for the protons of the propanoic acid moiety, indicating their proximity to each other.

-

A singlet for the methyl group attached to the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For Mecoprop, this would show distinct signals for:

-

The carbons of the aromatic ring, with chemical shifts influenced by the chlorine and ether linkages.

-

The carbonyl carbon of the carboxylic acid.

-

The methine and methyl carbons of the propanoic acid group.

-

The methyl carbon attached to the aromatic ring.

-

The precise chemical shifts and coupling constants observed in these spectra allow for the unambiguous assignment of each atom's position within the molecular structure.[6][7]

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern upon ionization.[8][9]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum of Mecoprop, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 214 g/mol ), confirming its elemental composition.[10]

-

Fragmentation Analysis: The energetically unstable molecular ion fragments in a predictable manner, providing a structural fingerprint.[8][11] Key fragmentation pathways for Mecoprop would likely involve:

-

Loss of the carboxylic acid group (-COOH), resulting in a significant fragment.

-

Cleavage of the ether bond, separating the phenoxy and propanoic acid moieties.

-

Loss of a chlorine atom from the aromatic ring.

-

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, corroborating the findings from NMR spectroscopy.[12]

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline solids like Mecoprop, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. A study published in 1980 by G. Smith, C. H. L. Kennard, A. H. White, and P. G. Hodgson in Acta Crystallographica B detailed the crystal structure of (±)-2-(4-Chloro-2-methylphenoxy)propionic acid (mecoprop), unequivocally confirming the atomic connectivity and stereochemical relationship of the enantiomers in the solid state. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.

The Significance of Chirality in Mecoprop's Herbicidal Activity

Mecoprop possesses a chiral center at the carbon atom of the propanoic acid moiety attached to the ether oxygen. This results in two non-superimposable mirror-image isomers, or enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop.[13][14]

Caption: Chemical structures of the (R) and (S) enantiomers of Mecoprop.

The biological activity of these enantiomers is starkly different. The herbicidal effect is almost exclusively due to the (R)-(+)-enantiomer, also known as Mecoprop-P.[13][15] The (S)-(-)-enantiomer is considered biologically inactive.[15] This enantioselectivity is a critical consideration in modern herbicide formulation, driving the development of enantiomerically pure or enriched products to reduce the environmental load of the inactive isomer and enhance application efficiency.

Experimental Protocols for the Analysis of Mecoprop

The accurate quantification and characterization of Mecoprop in various matrices require robust and validated analytical methods. The following protocols outline established procedures for the analysis of Mecoprop.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

Due to its polarity and low volatility, Mecoprop requires a derivatization step to convert it into a more volatile form suitable for GC analysis.[16][17]

Protocol:

-

Sample Preparation (e.g., Water Sample):

-

Acidify the water sample to a pH of approximately 2 with a strong acid (e.g., HCl).

-

Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate to a small volume.

-

-

Derivatization (Esterification):

-

To the concentrated extract, add a derivatizing reagent such as BF₃-methanol or diazomethane.[16]

-

Heat the mixture gently to facilitate the conversion of the carboxylic acid to its methyl ester.

-

Neutralize the reaction mixture and extract the resulting methyl ester into a non-polar solvent like hexane.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient optimized for the separation of the Mecoprop methyl ester.

-

Injection: Splitless injection mode for trace analysis.

-

MS Detection: Electron ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting the molecular ion and characteristic fragment ions of the Mecoprop methyl ester.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of Mecoprop without the need for derivatization.

Protocol:

-

Sample Preparation (e.g., Soil Sample using QuEChERS):

-

Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.[18][19]

-

Add water and acetonitrile to the sample.[18]

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate buffers).[18][20]

-

Shake vigorously and centrifuge to separate the layers.[18]

-

An aliquot of the acetonitrile supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18.

-

-

HPLC-UV Analysis:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acidified water (e.g., with formic or acetic acid) and acetonitrile or methanol.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of Mecoprop (around 230 nm and 280 nm).

-

Quantification: Based on a calibration curve generated from certified reference standards.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

To resolve and quantify the individual enantiomers of Mecoprop, a chiral stationary phase (CSP) is required.[13][15]

Protocol:

-

Sample Preparation: As described for standard HPLC analysis.

-

Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., CHIRALPAK® series).[13][21]

-

Mobile Phase: Typically a normal-phase eluent consisting of a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[13]

-

Flow Rate: Optimized for the specific column and mobile phase composition.

-

Detection: UV or mass spectrometric detection.

-

Analysis: The different interactions of the (R) and (S) enantiomers with the chiral stationary phase result in different retention times, allowing for their separation and individual quantification.

-

Caption: A generalized workflow for the analytical determination of Mecoprop.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and structural elucidation of Mecoprop. A thorough understanding of its physicochemical characteristics, including its chiral nature, is fundamental to its effective and safe use. The elucidation of its structure, confirmed through a combination of NMR, mass spectrometry, and X-ray crystallography, provides the bedrock for all subsequent analytical and toxicological studies. The detailed experimental protocols presented herein offer robust methodologies for the accurate quantification and enantioselective analysis of Mecoprop, which is essential for regulatory monitoring, environmental fate studies, and the development of next-generation herbicidal formulations.

References

-

The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Daicel Chiral Technologies. Retrieved January 18, 2026, from [Link]

-

Mecoprop. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]

-

Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. (2022). Molecules, 27(15), 4983. MDPI. Retrieved January 18, 2026, from [Link]

-

Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2021). Molecules, 26(16), 4787. MDPI. Retrieved January 18, 2026, from [Link]

-

Simultaneous multi-residue pesticide analysis in soil samples with ultra-high-performance liquid chromatography-tandem mass spectrometry using QuEChERS and pressurised liquid extraction methods. (2018). International Journal of Environmental Analytical Chemistry, 98(12), 1106-1121. Retrieved January 18, 2026, from [Link]

-

QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. (2021). Food Chemistry, 354, 129524. Retrieved January 18, 2026, from [Link]

-

Mecoprop. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016). In Gas Chromatography. IntechOpen. Retrieved January 18, 2026, from [Link]

-

1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.). Retrieved January 18, 2026, from [Link]

-

Fragmentation Mechanisms. (n.d.). In Intro to Mass Spectrometry. LibreTexts. Retrieved January 18, 2026, from [Link]

-

Derivatization reactions and reagents for gas chromatography analysis. (2012). In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Retrieved January 18, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International, 15(4). Retrieved January 18, 2026, from [Link]

-

The QuEChERS Workflow for Pesticide Residue Analysis. (2025). Cole-Parmer. Retrieved January 18, 2026, from [Link]

-

Mecoprop-P. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Analytical Methods. (2015). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). International Journal of Mass Spectrometry, 305(2-3), 136-145. Retrieved January 18, 2026, from [Link]

-

Mecoprop: A Selective Herbicide for Broadleaf Weed Control. (2024, May 14). YouTube. Retrieved January 18, 2026, from [Link]

-

2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). Stenutz. Retrieved January 18, 2026, from [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. Retrieved January 18, 2026, from [Link]

-

Mecoprop. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2019). Spectroscopy Online. Retrieved January 18, 2026, from [Link]

-

Mecoprop. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

13C-and 1H-NMR spectral data of compound 1 (δ in ppm, J in Hz). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). Polymers, 15(12), 2715. MDPI. Retrieved January 18, 2026, from [Link]

-

(R)-2-(4-Chloro-2-methylphenoxy)propanoate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

4.4: Interpreting Electron Ionization Mass Spectra. (2022). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved January 18, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. youtube.com [youtube.com]

- 3. Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mecoprop - Wikipedia [en.wikipedia.org]

- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mecoprop [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chiraltech.com [chiraltech.com]

- 14. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Mecoprop in Soil

Introduction

Mecoprop, a member of the phenoxyalkanoic acid group of herbicides, is extensively used for the control of broadleaf weeds in agricultural and non-agricultural settings.[1][2] Its widespread application necessitates a thorough understanding of its behavior, persistence, and ultimate fate in the soil environment to accurately assess its potential environmental impact, including the risk of groundwater contamination.[3][4][5] This technical guide provides a comprehensive overview of the critical processes governing the environmental fate and degradation of Mecoprop in soil, with a focus on the underlying scientific principles and methodologies for its study.

Mecoprop exists as a racemic mixture of two stereoisomers: the herbicidally active (R)-(+)-enantiomer (Mecoprop-p) and the (S)-(-)-enantiomer.[1][6] The stereospecific nature of its biological activity and degradation is a key consideration in its environmental assessment. This guide will delve into the biotic and abiotic degradation pathways, the influence of soil properties and environmental conditions, and the analytical techniques employed to trace its presence and breakdown in the soil matrix.

Physicochemical Properties and Initial Soil Interactions

Upon application, the fate of Mecoprop is immediately influenced by its physicochemical properties and its interactions with soil components. Mecoprop is a weak acid with a pKa value that indicates it will be predominantly in its anionic form in most agricultural soils. This anionic nature significantly influences its mobility and sorption behavior.

Sorption and Mobility:

Mecoprop generally exhibits low to moderate sorption to soil particles.[7] Adsorption is primarily influenced by the soil's organic matter content; higher organic matter leads to increased adsorption.[1] However, due to its anionic state at typical soil pH, electrostatic repulsion from negatively charged clay and organic matter surfaces can limit sorption, rendering Mecoprop relatively mobile in many soil types.[1][7][8] This high mobility poses a potential risk for leaching into groundwater, a primary environmental concern associated with its use.[1][3][4][5][9]

| Property | Value/Description | Implication for Environmental Fate |

| Chemical Formula | C10H11ClO3[10] | --- |

| Molar Mass | 214.64 g/mol [10] | --- |

| Water Solubility | High (approx. 700 mg/L)[9] | High potential for leaching. |

| Vapor Pressure | Low[10] | Volatilization is not a major dissipation pathway. |

| pKa | ~3.1 - 3.78[11] | Exists primarily as an anion in most soils, leading to increased mobility. |

| Log Kow | 3.13[10] | Moderate potential for bioaccumulation in organisms. |

Table 1: Key Physicochemical Properties of Mecoprop.

Degradation of Mecoprop in Soil

The persistence of Mecoprop in soil is primarily determined by its degradation, which can occur through both biological and non-biological processes. However, microbial degradation is widely recognized as the principal mechanism for its dissipation.[5][12]

Biotic Degradation: The Microbial Engine

The breakdown of Mecoprop by soil microorganisms is the most significant pathway for its removal from the environment.[12] A diverse range of soil bacteria and fungi possess the enzymatic machinery to utilize Mecoprop as a source of carbon and energy.

The Primary Degradation Pathway:

The initial and rate-limiting step in the microbial degradation of Mecoprop is the cleavage of the ether linkage.[5] This reaction is catalyzed by specific enzymes, such as those encoded by the tfdA gene family, which are well-known for their role in the degradation of phenoxyalkanoic acid herbicides.[3][4][5] This cleavage results in the formation of 4-chloro-2-methylphenol and a propionic acid side chain.[5][6] The resulting phenol is then further degraded through ring cleavage and subsequent metabolism into simpler molecules, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and chloride ions).[13]

Caption: Primary microbial degradation pathway of Mecoprop in soil.

Enantioselectivity in Biodegradation:

A critical aspect of Mecoprop's biodegradation is its enantioselectivity. Soil microbial communities often exhibit a preference for degrading one enantiomer over the other.[14][15][16] Several studies have demonstrated the preferential degradation of the herbicidally active (R)-Mecoprop under aerobic conditions.[6][14][15][16][17] However, under certain conditions, such as at higher concentrations or under anaerobic denitrifying conditions, preferential degradation of the (S)-enantiomer has been observed.[14][15][16] This enantioselective degradation can lead to a shift in the enantiomeric ratio of Mecoprop in the soil over time, a factor that must be considered in risk assessment.

Abiotic Degradation: A Minor Role

While microbial degradation is dominant, abiotic processes can contribute to a lesser extent to the overall degradation of Mecoprop in soil.

-

Photodegradation: On the soil surface, Mecoprop can undergo photodegradation when exposed to sunlight. However, its impact is generally limited as the herbicide is often incorporated into the soil profile, shielding it from light.[18]

-

Hydrolysis: Mecoprop is relatively stable to hydrolysis at typical environmental pH values.[1][19] Therefore, hydrolysis is not considered a significant degradation pathway in most soil environments.

Factors Influencing the Environmental Fate of Mecoprop

The rate and extent of Mecoprop degradation and its overall environmental fate are influenced by a complex interplay of soil properties, environmental conditions, and agricultural practices.

| Factor | Influence on Mecoprop's Fate | Rationale |

| Soil Organic Matter | Increased sorption, potentially reduced bioavailability. | Provides binding sites for Mecoprop, reducing its availability in the soil solution for microbial uptake or leaching.[1] |

| Soil pH | Affects sorption and microbial activity. | Lower pH can increase sorption. Microbial populations responsible for degradation have optimal pH ranges. |

| Soil Moisture | Essential for microbial activity. | Optimal moisture levels promote microbial growth and enzymatic activity, enhancing degradation rates.[18][20] |

| Temperature | Influences microbial metabolism and reaction rates. | Higher temperatures generally increase the rate of microbial degradation up to an optimal point.[18][20] |

| Microbial Population | The primary driver of degradation. | The presence, diversity, and abundance of Mecoprop-degrading microorganisms are critical for its breakdown.[3][4][5] |

| Soil Depth | Degradation rates typically decrease with depth. | Reduced microbial activity, lower organic matter content, and decreased oxygen availability in deeper soil layers lead to slower degradation.[3][4][5] |

| Oxygen Availability | Aerobic degradation is generally faster. | The initial ether cleavage step is often an oxidative process, making aerobic conditions more favorable for rapid degradation. |

Table 2: Key Factors Affecting Mecoprop's Fate in Soil.

Methodologies for Studying Mecoprop's Fate and Degradation

A combination of laboratory and field studies is essential to fully characterize the environmental fate of Mecoprop.

Experimental Workflow for a Soil Degradation Study

A typical laboratory-based soil incubation study is a cornerstone for determining the degradation kinetics of Mecoprop.

Caption: A generalized experimental workflow for a soil degradation study of Mecoprop.

Step-by-Step Protocol Outline:

-

Soil Collection and Characterization: Collect representative soil samples from the field. Characterize key soil properties (pH, organic matter content, texture, etc.).

-

Radiolabeling (Optional but Recommended): Utilize ¹⁴C-labeled Mecoprop to facilitate the tracking of its fate, including mineralization to ¹⁴CO₂.

-

Spiking: Apply a known concentration of Mecoprop (and its radiolabeled counterpart) to the soil samples.

-

Incubation: Incubate the treated soil samples under controlled conditions (temperature, moisture) that mimic relevant environmental scenarios.

-

Sampling: Collect soil subsamples at predetermined time intervals.

-

Extraction: Extract Mecoprop and its potential metabolites from the soil samples using an appropriate solvent system.

-

Analysis and Quantification: Analyze the extracts using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for sensitive and selective quantification.[2][21][22][23][24]

-

Mineralization Measurement: If using ¹⁴C-labeled Mecoprop, trap the evolved ¹⁴CO₂ to quantify the extent of complete degradation.

-

Data Analysis: Determine the degradation kinetics, including the dissipation time for 50% of the initial concentration (DT₅₀), and identify any major degradation products.

Analytical Techniques

The accurate determination of Mecoprop concentrations in soil and water samples is crucial for environmental monitoring and research.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC is a robust technique for separating and quantifying Mecoprop in complex matrices.[22][23][24]

-

Gas Chromatography (GC): GC, typically coupled with MS, is another powerful tool for Mecoprop analysis. Derivatization is often required to increase the volatility of the analyte for GC analysis.[2][24]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity, making it ideal for detecting trace levels of Mecoprop and its metabolites in environmental samples.[2][21]

Conclusion

The environmental fate of Mecoprop in soil is a multifaceted process predominantly governed by microbial degradation. Its relatively high mobility in soil necessitates careful management to mitigate the risk of groundwater contamination. Factors such as soil organic matter content, pH, moisture, and temperature play crucial roles in determining its persistence. A thorough understanding of these processes, supported by robust analytical methodologies, is essential for the development of sustainable agricultural practices and for ensuring the protection of our environmental resources. The enantioselective nature of Mecoprop's degradation adds a layer of complexity that should be considered in comprehensive environmental risk assessments.

References

-

Bending, G. D., Lincoln, S. D., & Edmonds, S. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Heriot-Watt Research Portal. [Link]

-

Frková, Z., Bælum, J., & Jacobsen, C. S. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides – New insights for bioremediation. Science of The Total Environment, 571, 113-120. [Link]

-

Frková, Z., Bælum, J., & Jacobsen, C. S. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. Aarhus University. [Link]

-

EXTOXNET. (1996). Mecoprop. Extension Toxicology Network. [Link]

-

Frková, Z., Bælum, J., & Jacobsen, C. S. (2016). Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. PubMed. [Link]

-

Bending, G. D., Lincoln, S. D., & Edmonds, S. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III >tfdA >genes. Geological Survey of Denmark and Greenland. [Link]

-

Beyond Pesticides. (n.d.). Mecoprop ChemicalWatch Factsheet. Beyond Pesticides. [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. EPA. [Link]

-

Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]

-

Sánchez-Rasero, F., Matallo, M. B., Romero, E., Dios, G., & Pena, A. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2218. [Link]

-

Sánchez-Rasero, F., Matallo, M. B., Romero, E., Dios, G., & Pena, A. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Taylor & Francis Online. [Link]

-

MDPI. (2023). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

Bending, G. D., Lincoln, S. D., & Edmonds, S. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. ResearchGate. [Link]

-

Environment Agency. (2004). Attenuation of mecoprop in the subsurface. GOV.UK. [Link]

-

Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate. [Link]

-

Buss, S. R., Morgan, P., & Lawrence, A. R. (2006). A review of mecoprop attenuation in the subsurface. Quarterly Journal of Engineering Geology and Hydrogeology, 39(4), 345-355. [Link]

-

ResearchGate. (n.d.). Diagram illustrating the degradation of the pesticide mecoprop. ResearchGate. [Link]

-

Helweg, A. (1998). Degradation of Mecoprop and Isoproturon in Soil Influence of Initial Concentration. Acta Agriculturae Scandinavica, Section B — Soil & Plant Science, 48(3), 169-175. [Link]

-

Buss, S. R., Morgan, P., & Lawrence, A. R. (2006). A review of mecoprop attenuation in the subsurface. ResearchGate. [Link]

-

UK Marine Online Assessment Tool. (n.d.). Is substance persistent, bioaccumulative and toxic? UK Marine Online Assessment Tool. [Link]

-

SOCOTEC. (2020). Acidic Herbicide Analysis. SOCOTEC. [Link]

-

Fletcher, S., Horth, H., & Oliver, T. (1995). Transport of mecoprop from agricultural soils to an adjacent salt marsh. Marine Pollution Bulletin, 30(10), 664-671. [Link]

-

Rodríguez-Cruz, M. S., Bending, G. D., & Jones, A. M. (n.d.). SPATIAL VARIABILITY OF MECOPROP-P BIODEGRADATION IN SUBSOIL AND TOPSOIL. University of York. [Link]

-

PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. [Link]

- Jordan, L. S. (n.d.). DEGRADATION OF HERBICIDES IN SOILS. University of California, Riverside.

-

Megharaj, M., Naidu, R., & Thavamani, P. (2011). Biotic and abiotic degradation of illicit drugs, their precursor, and by-products in soil. Science of The Total Environment, 409(16), 3139-3146. [Link]

-

University of Florida. (n.d.). Herbicide Bioavailability Determinant Processes in the Soil. Southwest Florida Research & Education Center. [Link]

Sources

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. socotec.co.uk [socotec.co.uk]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. pub.geus.dk [pub.geus.dk]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pure.au.dk [pure.au.dk]

- 16. Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

- 19. wfduk.org [wfduk.org]

- 20. my.ucanr.edu [my.ucanr.edu]

- 21. epa.gov [epa.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 2-(2-Chloro-5-methylphenoxy)propanoic Acid in Organic Solvents: An In-Depth Technical Guide

Introduction

2-(2-Chloro-5-methylphenoxy)propanoic acid, widely known in scientific and industrial circles as Mecoprop or MCPP, is a selective post-emergence herbicide pivotal in the control of broadleaf weeds.[1][2] Its efficacy is primarily attributed to the (R)-(+)-enantiomer, also referred to as Mecoprop-P.[2] The formulation, delivery, and ultimate bioavailability of Mecoprop are intrinsically linked to its solubility characteristics. For researchers, scientists, and professionals in drug development and agrochemical formulation, a comprehensive understanding of Mecoprop's solubility in a range of organic solvents is not merely academic; it is a cornerstone of innovation and product optimization.

This technical guide provides an in-depth exploration of the solubility of 2-(2-Chloro-5-methylphenoxy)propanoic acid in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present curated quantitative and qualitative data, and provide detailed, field-proven experimental protocols for the accurate determination of its solubility. This document is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in their formulation and development endeavors.

Chemical and Physical Properties of 2-(2-Chloro-5-methylphenoxy)propanoic acid

A foundational understanding of the physicochemical properties of Mecoprop is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-Chloro-5-methylphenoxy)propanoic acid | |

| Common Synonyms | Mecoprop, MCPP, Mechlorprop | [3] |

| CAS Number | 93-65-2 | [3] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |

| Molecular Weight | 214.65 g/mol | [3] |

| Appearance | Colorless to light brown crystalline solid | [4] |

| Melting Point | 94-95 °C | |

| pKa | 3.19 (Predicted) | [5] |

Theoretical Framework of Solubility

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For an organic acid like Mecoprop, its solubility in various organic solvents is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful, albeit simplified, guide.

The Mecoprop molecule possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor. The aromatic ring, the chloro- and methyl- substituents, and the ether linkage contribute to its lipophilic (non-polar) character.

Therefore, Mecoprop is expected to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding with its carboxylic acid moiety. Its solubility in non-polar solvents will be influenced by the lipophilicity of the substituted phenyl ring and the propanoic acid chain.

Quantitative Solubility of 2-(2-Chloro-5-methylphenoxy)propanoic Acid in Organic Solvents

The following table summarizes the available quantitative solubility data for Mecoprop in a range of organic solvents. It is important to note that the experimental conditions, particularly temperature, can significantly influence solubility.

| Solvent | Solvent Class | Solubility ( g/100 mL) at specified temperature | Source(s) |

| Acetone | Ketone | > 100 g/kg (~ >100 g/126.6 mL) at 20 °C | [3] |

| Chloroform | Chlorinated | 33.9 g/kg (~33.9 g/68.3 mL) at 20 °C | [3] |

| Diethyl Ether | Ether | > 100 g/kg (~ >100 g/140.8 mL) at 20 °C | [3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL (10 g/100 mL) | [6] |

| Ethanol | Alcohol | > 100 g/kg (~ >100 g/126.6 mL) at 20 °C | [3] |

| Ethyl Acetate | Ester | 82.5 g/kg (~82.5 g/111.1 mL) at 20 °C | [3] |

Qualitative Solubility Data:

-

Benzene and Chlorinated Hydrocarbons: Mecoprop is described as being readily soluble in these solvents.[3]

-

Alcohols, Acetone, and Ether: Generally reported as soluble.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

The accurate determination of solubility is paramount for reliable formulation development. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] The following protocol is a detailed, step-by-step methodology designed to yield robust and reproducible results.

Diagram of the Experimental Workflow

Sources

- 1. Mecoprop-P [cipac.org]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Mecoprop on Non-Target Organisms

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Mecoprop

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP), is a selective, systemic, post-emergence herbicide belonging to the phenoxy herbicide family.[1][2][3] First registered in the United States in 1964, it has been widely used in agriculture for controlling broadleaf weeds in cereal crops and, most extensively, in turf settings such as lawns, sports fields, and commercial sod production.[2][4][5] Mecoprop is frequently formulated in combination with other phenoxy herbicides like 2,4-D and dicamba to broaden the spectrum of weed control.[2][6]

The herbicidal efficacy of mecoprop stems from its function as a synthetic auxin.[3][7] It is absorbed through the leaves and translocated to the roots, where it mimics the natural plant growth hormone indole-3-acetic acid (IAA).[1][8][9] This mimicry leads to uncontrolled, unsustainable cell division and growth, ultimately disrupting the plant's vascular tissues and causing death.[3][5]

An important chemical characteristic of mecoprop is its chirality. It exists as a racemic mixture of two stereoisomers (enantiomers): the (R)-(+)-isomer and the (S)-(-)-isomer.[9] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, now commercially produced and referred to as Mecoprop-P (MCPP-p).[6][9][10][11] Modern formulations have largely transitioned to Mecoprop-P to reduce the environmental load of non-herbicidal compounds.[4]

Part 1: Environmental Fate and Exposure Pathways

The toxicological risk to non-target organisms is fundamentally linked to the environmental behavior of a pesticide—its persistence, mobility, and potential for bioaccumulation. Understanding these parameters is critical for predicting exposure routes and concentrations.

Mecoprop is characterized by high water solubility and low adsorption to soil particles, particularly in soils with low organic matter.[5][12][13][14] This results in a high potential for mobility and leaching into groundwater, a primary concern for environmental exposure.[1][4][13] Despite this mobility, mecoprop is readily biodegradable in soil and water, with reported half-lives typically ranging from 3 to 21 days under aerobic conditions.[4][15] Degradation is primarily microbial and can be slower in deeper, anaerobic soil layers.[15] Studies on its bioaccumulation potential in fish indicate that it is low, suggesting that it does not significantly concentrate up the food chain.[1][4]

Caption: Environmental fate and exposure pathways of Mecoprop.

Part 2: Toxicological Profile in Non-Target Organisms

The following sections detail the known toxicological effects of mecoprop on various groups of non-target organisms, supported by quantitative data from regulatory and peer-reviewed studies.

Mammals

Mecoprop generally exhibits low to moderate acute toxicity in mammalian models.[1][16] The primary target organ identified in sub-chronic and chronic studies is the kidney.[1][4][17]

-

Acute Toxicity: The acute oral median lethal dose (LD50) for rats is reported to be between 930 and 1210 mg/kg body weight, and 650 mg/kg for mice, classifying it as slightly toxic.[1] Dermal toxicity is very low, with an LD50 in rats greater than 4000 mg/kg.[1] It is, however, a severe eye irritant and a moderate skin irritant.[4][10][18]

-

Chronic Toxicity & Organ Effects: In a 90-day feeding study with rats, kidney damage was observed at doses of 9 and 27 mg/kg/day, with a No Observable Effect Level (NOEL) established at 3 mg/kg/day.[4] Longer-term studies in rats also identified decreased relative kidney weight as a key effect.[17]

-

Reproductive & Developmental Effects: Mecoprop has demonstrated developmental toxicity at high doses. In rats, oral doses of 125 mg/kg/day during gestation led to increased fetal deaths and delayed bone formation.[1][4] Another study in mice using a commercial herbicide mixture containing mecoprop found that even low concentrations in drinking water resulted in reduced litter sizes, indicating potential effects on fertility.[2]

-

Mutagenicity & Carcinogenicity: Evidence regarding mecoprop's genotoxicity is mixed. While tests in bacterial systems have been negative, some mammalian studies showed an increase in sister chromatid exchange in Chinese hamsters at high oral doses.[1][4] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though data for mecoprop specifically is considered inconclusive.[17][18] The U.S. EPA concluded there is "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential."[4]

Table 1: Acute Toxicity of Mecoprop to Mammals

| Species | Route | Endpoint | Value (mg/kg) | Toxicity Class | Reference |

|---|---|---|---|---|---|

| Rat | Oral | LD50 | 930 - 1210 | III (Slightly Toxic) | [1] |

| Mouse | Oral | LD50 | 650 | III (Slightly Toxic) | [1] |

| Rat | Dermal | LD50 | >4000 | IV (Practically Non-toxic) | [1] |

| Rabbit | Dermal | LD50 | 900 | III (Slightly Toxic) |[19] |

Birds

Mecoprop is considered to be practically non-toxic to slightly toxic to avian species on an acute basis.[1][4] However, risk assessments based on expected environmental concentrations after application indicate a potential hazard.

-

Acute Toxicity: The oral LD50 for bobwhite quail is 700 mg/kg.[4] Dietary studies show low toxicity, with a median lethal concentration (LC50) greater than 5,620 ppm for mallard ducks and 5,000 ppm for bobwhite quail.[1]

-

Risk Assessment: Despite the low acute toxicity values, regulatory risk assessments have concluded that residential use of mecoprop can result in concentrations on grasses and insects that exceed the level of concern for foraging birds, posing a high risk through dietary exposure.[16]

Table 2: Avian Toxicity of Mecoprop

| Species | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| Bobwhite Quail | Acute Oral | LD50 | 700 mg/kg | [4] |

| Japanese Quail | Acute Oral | LD50 | 740 mg/kg | [1] |

| Mallard Duck | 8-day Dietary | LC50 | >5,620 ppm | [1] |

| Bobwhite Quail | 5-day Dietary | LC50 | >5,000 ppm |[1] |

Aquatic Organisms

The toxicity of mecoprop to aquatic life varies significantly by organism group. While it is generally of low concern for fish and some invertebrates, it is highly toxic to non-target aquatic plants.

-

Fish: Mecoprop is considered virtually non-toxic to fish.[1] The 96-hour LC50 for rainbow trout is 124 ppm (124,000 µg/L) and greater than 100 ppm for bluegill sunfish.[1][4] However, recent studies on the developmental effects of Mecoprop-P on zebrafish larvae revealed significant abnormalities, including malformed eyes, heart edema, shortened body length, and cardiovascular damage, suggesting that sublethal developmental toxicity may be a concern.[20]

-

Aquatic Invertebrates: The toxicity to aquatic invertebrates like Daphnia magna is generally low. Studies have shown no immobilization of D. magna at concentrations up to 10 mg/L (10,000 µg/L).[21][22] The 48-hour EC50 for Daphnia magna is reported as >91,000 µg/L.[12]

-

Algae and Aquatic Plants: As a herbicide, mecoprop's primary mode of action targets plant physiology, making algae and aquatic plants the most sensitive aquatic organisms.[12] It is particularly toxic to dicotyledonous plants. The lowest valid acute effect concentration (EC50) reported is 46.9 µg/L for the dicot plant Ranunculus aquatilis.[12] This high toxicity to non-target flora is a primary driver of ecological risk assessments for aquatic environments.

Table 3: Aquatic Toxicity of Mecoprop

| Organism Group | Species | Endpoint (Duration) | Value (µg/L) | Reference |

|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96-hr) | 124,000 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 (96-hr) | >100,000 | [1] | |

| Invertebrates | Water Flea (Daphnia magna) | EC50 (48-hr) | >91,000 | [12] |

| Aquatic Plants | Water Crowfoot (Ranunculus aquatilis) | EC50 | 46.9 | [12] |

| | Pacific Oyster (Crassostrea gigas) - Embryo | EC50 (36-hr) | 43,400 (MCPP-p) |[23] |

Terrestrial Invertebrates

-

Bees: Mecoprop is reported to be not toxic to bees, an important non-target insect.[1][16] The acute contact LD50 for honeybees (Apis mellifera) is greater than 200 µ g/bee .[7]

-

Earthworms: Single-dose toxicity studies indicate a low toxicity to earthworms.[16]

Part 3: Methodologies for Toxicological Assessment

The data presented in this guide are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reproducible, reliable, and comparable across different laboratories and regulatory bodies.

Caption: A simplified workflow for a typical ecotoxicology study.

Protocol Example 1: Acute Aquatic Toxicity Test with Daphnia magna

(Based on OECD Guideline 202)

This protocol is designed to determine the acute immobilization effects of a substance on Daphnia magna. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after a 48-hour exposure.

-

Test Organisms: Use juvenile daphnids (<24 hours old), hatched from healthy, unstressed parent cultures.

-

Test Substance Preparation: Prepare a stock solution of Mecoprop in a suitable solvent (if necessary) and create a geometric series of at least five test concentrations in the test medium (e.g., reconstituted hard water). A control (medium only) and a solvent control (if applicable) must be included.

-

Test Conditions:

-

Vessels: Glass beakers (e.g., 100 mL).

-

Volume: At least 2 mL per daphnid.

-

Temperature: 20 ± 2°C.

-

Light: 16-hour light / 8-hour dark cycle.

-

Feeding: Do not feed organisms during the test.

-

-

Procedure:

-

Randomly allocate at least 20 daphnids, divided into at least four replicate groups, to each test concentration and control.

-

Observe the daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Data Analysis:

-

Record the number of immobilized daphnids in each vessel at each observation time.

-

Use statistical methods (e.g., probit analysis, logistic regression) to calculate the 48-hour EC50 value with 95% confidence limits.

-

Protocol Example 2: Algal Growth Inhibition Test

(Based on OECD Guideline 201)

This protocol determines the effects of a substance on the growth of a freshwater microalga (e.g., Pseudokirchneriella subcapitata). The endpoint is the EC50, the concentration causing a 50% reduction in growth or growth rate over 72 hours.

-

Test Organism: Use an exponentially growing, axenic culture of the selected algal species.

-

Test Substance Preparation: Prepare a geometric series of at least five test concentrations of Mecoprop in the algal growth medium. A control (medium only) must be included.

-

Test Conditions:

-

Vessels: Sterile glass flasks.

-

Temperature: 21 to 24°C, constant.

-

Light: Continuous, uniform cool-white fluorescent lighting.

-

Culture Conditions: Flasks should be continuously shaken or stirred to ensure homogenous cell distribution.

-

-

Procedure:

-

Inoculate each test flask with a low density of algal cells (e.g., 10⁴ cells/mL).

-

Incubate the flasks under the specified conditions for 72 hours.

-

Measure the algal biomass (e.g., using a cell counter, spectrophotometer, or in-vivo fluorometer) at least daily.

-

-

Data Analysis:

-

For each concentration, calculate the average growth rate and the yield (biomass at 72 hours).

-

Plot the percentage inhibition of the growth rate and yield against the logarithm of the test concentrations.

-

Use regression analysis to calculate the ErC50 (for growth rate) and EyC50 (for yield) with 95% confidence limits.

-

Conclusion

The toxicological profile of mecoprop indicates a varied risk to non-target organisms, driven by its specific mode of action and environmental behavior. While its acute toxicity to mammals, birds, fish, and most invertebrates is relatively low, its high mobility in soil presents a pathway for contamination of aquatic environments. The primary toxicological concerns are:

-

High Toxicity to Non-Target Plants: As a potent herbicide, mecoprop poses a significant risk to non-target terrestrial and aquatic flora, which can have cascading effects on the ecosystem.

-

Sub-lethal and Developmental Effects: Studies in mammals and fish point towards potential risks from chronic exposure, including kidney damage and developmental abnormalities, even when acute lethality is low.

-

Dietary Risk to Birds: Foraging birds may be exposed to high concentrations on treated turf and vegetation, creating a significant dietary risk.

This technical guide synthesizes the available data to provide a comprehensive overview for researchers and environmental risk assessors. A thorough understanding of these toxicological endpoints is essential for the responsible management and regulation of this widely used herbicide.

References

-

Extension Toxicology Network (EXTOXNET). (1996). Mecoprop - Pesticide Information Profile. Cornell University. [Link]

-

Beyond Pesticides. (2007). Mecoprop ChemicalWatch Factsheet. [Link]

-

Northwest Coalition for Alternatives to Pesticides (NCAP). (2004). Mecoprop (MCPP). [Link]

-

Swiss Centre for Applied Ecotoxicology (Ecotox Centre). (2022). EQS - Ecotox Centre proposal for: Mecoprop-P. [Link]

-

Thurston County Health Department. (2010). MCPP-p (Mecoprop-p) Review. [Link]

-

Sakai, M. (2018). Toxicity of Agricultural Chemicals in Daphnia magna. Journal of Health Science, 47(3), 274-280. [Link]

-

Mottier, A., et al. (2014). Effects of mecoprop, mecoprop-p and their main metabolite on the early life stages of the Pacific oyster, Crassostrea gigas. Aquatic Toxicology, 146, 165-175. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7153, Mecoprop. [Link]

-

World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in drinking-water. [Link]

-

Agriculture and Environment Research Unit (AERU). Mecoprop-P-dimethylammonium. University of Hertfordshire. [Link]

-

Stuart, M. E., et al. (2012). A review of mecoprop attenuation in the subsurface. Quarterly Journal of Engineering Geology and Hydrogeology, 45(2), 149-162. [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk Assessment. [Link]

-

Journal of Health Science. (2001). Toxicity of Agricultural Chemicals in Daphnia magna. [Link]

-

Environment Agency. (2004). Attenuation of mecoprop in the subsurface. [Link]

-

Agriculture and Environment Research Unit (AERU). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. [Link]

-

International Labour Organization (ILO). (2021). ICSC 0055 - Mecoprop. [Link]

-

Purdue University Extension. Herbicide Mode-of-Action Summary. [Link]

-

Strandberg, B., et al. (2012). Herbicide impact on non-target plant reproduction: What are the toxicological and ecological implications?. Environmental Pollution, 169, 178-186. [Link]

-

Park, S., et al. (2022). Mecoprop-p interrupts the development of zebrafish via apoptosis and vascular damage. Journal of Animal Reproduction and Biotechnology, 37(3), 162-169. [Link]

-

Chemical Warehouse. MCPP (Mecoprop) - Active Ingredient Page. [Link]

-

Agriculture and Environment Research Unit (AERU). Mecoprop (Ref: RD 4593). University of Hertfordshire. [Link]

-

Wikipedia. Mecoprop. [Link]

-

Mineau, P., et al. (2020). Identifying agricultural pesticides that may pose a risk for birds. PLoS ONE, 15(8), e0237909. [Link]

-

Beyond Pesticides. Gateway on Pesticide Hazards and Safe Pest Management: Mecoprop (MCPP). [Link]

-

Anderson, J. C., et al. (2020). Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures. Water, 12(10), 2883. [Link]

-

ChemSafetyPro. (2016). Aquatic Toxicity. [Link]

-

ALS Environmental. (2017). Mecoprop Technical Datasheet. [Link]

-

ResearchGate. (2023). The visual appearance of Daphnia magna after exposure. [Link]

Sources

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. assets.nationbuilder.com [assets.nationbuilder.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 6. Mecoprop - Wikipedia [en.wikipedia.org]

- 7. Mecoprop-P-dimethylammonium [sitem.herts.ac.uk]

- 8. extension.purdue.edu [extension.purdue.edu]

- 9. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 12. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 17. cdn.who.int [cdn.who.int]

- 18. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]

- 19. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. e-jarb.org [e-jarb.org]

- 21. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 22. i-repository.net [i-repository.net]

- 23. borea.mnhn.fr [borea.mnhn.fr]

The Auxinic Revolution: A Technical Guide to the History and Development of Phenoxy Herbicides like Mecoprop

This guide provides an in-depth technical exploration into the history, development, and scientific underpinnings of phenoxy herbicides, with a particular focus on Mecoprop. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the chemical synthesis, mechanism of action, analytical methodologies, and the evolution of our understanding of these pivotal agricultural tools.

Introduction: The Dawn of Selective Weed Control

The advent of phenoxy herbicides in the 1940s marked a paradigm shift in agriculture, heralding the era of selective chemical weed control.[1][2] These synthetic compounds, structural analogues of the natural plant hormone indole-3-acetic acid (IAA), offered the unprecedented ability to eliminate broadleaf weeds from monocotyledonous crops like cereals, dramatically increasing yields and revolutionizing farming practices.[1][3] Among the pioneering compounds were 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), which remain in widespread use today.[1][3] This guide will dissect the scientific journey of this class of herbicides, with a special emphasis on Mecoprop (MCPP), a key derivative that further refined the capabilities of phenoxy herbicides.

The Genesis of a Herbicide: The Discovery and Development of Mecoprop

Following the initial success of MCPA and 2,4-D, research efforts focused on developing analogues with improved properties. This led to the commercialization of compounds like mecoprop, dichlorprop, and fenoprop, which feature an additional methyl group adjacent to the carboxylic acid.[4] This seemingly minor chemical modification introduced a chiral center, a pivotal discovery that would have long-lasting implications for the herbicide industry.[4]

It was later understood that the herbicidal activity of these chiral phenoxy herbicides resides almost exclusively in one of the two enantiomers. For mecoprop, the (R)-(+)-enantiomer, now known as Mecoprop-P, is the biologically active form.[5][6][7] This realization spurred the development and commercialization of enantiomerically pure formulations, allowing for lower application rates and reducing the environmental load of the inactive (S)-(-)-enantiomer.[5][8][9] The transition from racemic mixtures to single-isomer products represents a significant step forward in the responsible and efficient use of these herbicides.[8]

Chemical Properties and Synthesis of Mecoprop

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a member of the chlorophenoxy acid class of herbicides.[10][11][12] It is a white to light brown crystalline solid with low volatility. As an acid, it can be formulated as various salts (e.g., potassium, dimethylamine) or esters to enhance its solubility and uptake by plants.[10]

The synthesis of mecoprop and other phenoxy herbicides generally involves the reaction of a substituted phenol with a chloroalkanoic acid in a strongly alkaline medium.[13] A common industrial method for producing 2-(4-methoxyphenoxy)-propionic acid, a related compound, utilizes a phase transfer catalyst to facilitate the reaction between p-hydroxyanisole and 2-chloropropionic acid.[14]

A generalized synthesis for Mecoprop is outlined below:

Caption: Generalized synthesis of racemic Mecoprop.

The Molecular Hijacking of Plant Growth: Mechanism of Action

Phenoxy herbicides exert their effects by mimicking the natural plant hormone auxin (IAA).[2][15][16] This mimicry leads to a cascade of events that ultimately result in uncontrolled and disorganized plant growth, leading to the death of susceptible broadleaf species.[2][15][16] The molecular basis of this action involves the interaction of the herbicide with the plant's auxin signaling pathway.

The Auxin Receptor Complex: A Tale of Two Proteins

The primary site of action for auxinic herbicides is the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[2][17] In the presence of auxin or an auxinic herbicide, these receptors bind to Aux/IAA transcriptional repressor proteins.[2][17] This binding event acts as a "molecular glue," targeting the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][17][18]

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.[15][17] This leads to a variety of physiological responses, including cell elongation, division, and differentiation.[19] At the herbicidal concentrations of synthetic auxins, this process is deregulated, causing a massive and sustained activation of these pathways.

Another key protein implicated in auxin perception is the Auxin Binding Protein 1 (ABP1), which is primarily located at the plasma membrane.[15][20] While its precise role is still under investigation, ABP1 is thought to be involved in rapid, non-transcriptional auxin responses, such as changes in ion fluxes across the cell membrane.[20][21]

Caption: Simplified signaling pathway of auxinic herbicides.

Downstream Effects: A Cascade of Chaos

The overexpression of auxin-responsive genes triggers a series of detrimental downstream effects in susceptible plants. This includes the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[15][17] The increased ethylene levels are responsible for the characteristic epinasty (downward bending of leaves) and tissue swelling observed after herbicide application.[17] The disruption of normal hormonal balance and the uncontrolled mobilization of the plant's resources ultimately lead to cell and tissue death.[2]

Analytical Methodologies for Mecoprop

The accurate and sensitive detection of Mecoprop in various environmental and biological matrices is crucial for regulatory monitoring and research. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of Mecoprop, particularly in water and soil samples.[16][22][23]

Experimental Protocol: HPLC-UV Analysis of Mecoprop in Water

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[16]

-

Acidify a 500 mL water sample to a pH of approximately 2.5.[16]

-

Load the acidified sample onto the conditioned SPE cartridge.[16]

-

Wash the cartridge with 5 mL of deionized water to remove interfering compounds.[16]

-

Dry the cartridge under a vacuum.[16]

-

Elute the retained Mecoprop with 5 mL of methanol.[16]

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.[16]

-

-

HPLC Conditions:

Experimental Protocol: HPLC-MS/MS Analysis of Mecoprop in Soil

-

Sample Preparation:

-

Weigh 5.0 g of soil into a vial.[25]

-

Add 10 mL of a sodium hydroxide solution and 1 mL of methanol for hydrolysis.[25]

-

Heat the sample overnight at 85°C.[25]

-

After cooling, acidify the sample with sulfuric acid to a pH of approximately 3.[25]

-

Centrifuge the sample and transfer the supernatant for analysis.[25]

-

-

LC-MS/MS Conditions:

Caption: General workflow for HPLC analysis of Mecoprop.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for Mecoprop analysis, though it often requires a derivatization step to increase the volatility of the analyte.[16]

Experimental Protocol: GC-MS Analysis of Mecoprop in Water

-

Sample Preparation and Derivatization:

-

GC-MS Conditions:

Enantioselective Analysis

Given the stereospecific activity of Mecoprop-P, methods for the enantioselective analysis of Mecoprop are crucial. This is typically achieved using chiral chromatography, either with a chiral stationary phase in HPLC or a chiral column in GC.[1][10]

Toxicological Profile of Mecoprop

The toxicological profile of Mecoprop has been extensively studied. It is classified as slightly toxic (Toxicity Class III) by the U.S. Environmental Protection Agency.[6][27]

Key Toxicological Endpoints:

| Study Type | Species | Effect | NOAEL/LD50 |

| Acute Oral LD50 | Rat | Lethality | 558 mg/kg |

| Sub-chronic (90-day) | Rat | Kidney effects | NOAEL = 3 mg/kg/day |

| Developmental | Rat | Increased intra-uterine deaths and delayed ossification at high doses with no maternal toxicity. | - |

| Carcinogenicity | - | Classified as "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential." | - |

| Avian Acute LD50 | Quail | Lethality | 700 mg/kg |

| Aquatic (Fish) LC50 | Trout | Lethality | 124 ppm |

NOAEL: No Observable Adverse Effect Level; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%